(1Z,N'Z)-N-allyl-N'-(1-(thiophen-2-yl)ethylidene)carbamohydrazonothioic acid
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Overview
Description
(1Z,N’Z)-N-allyl-N’-(1-(thiophen-2-yl)ethylidene)carbamohydrazonothioic acid is a complex organic compound characterized by the presence of a thiophene ring, an allyl group, and a carbamohydrazonothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N-allyl-N’-(1-(thiophen-2-yl)ethylidene)carbamohydrazonothioic acid typically involves the condensation of an appropriate thiophene derivative with an allyl hydrazine derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z,N’Z)-N-allyl-N’-(1-(thiophen-2-yl)ethylidene)carbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z,N’Z)-N-allyl-N’-(1-(thiophen-2-yl)ethylidene)carbamohydrazonothioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1Z,N’Z)-N-allyl-N’-(1-(thiophen-2-yl)ethylidene)carbamohydrazonothioic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, while the allyl and carbamohydrazonothioic acid moieties can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1Z,N’Z)-N’-(2-ethoxy-2-oxo-1-(thiophen-2-yl)ethylidene)carbamohydrazonothioic acid
- (1Z,N’Z)-N’-(2-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid
Uniqueness
(1Z,N’Z)-N-allyl-N’-(1-(thiophen-2-yl)ethylidene)carbamohydrazonothioic acid is unique due to the presence of the allyl group, which can enhance its reactivity and potential applications. The thiophene ring also contributes to its distinct electronic properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-prop-2-enyl-3-[(Z)-1-thiophen-2-ylethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-3-6-11-10(14)13-12-8(2)9-5-4-7-15-9/h3-5,7H,1,6H2,2H3,(H2,11,13,14)/b12-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCNTWPFXSDDHJ-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCC=C)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)NCC=C)/C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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